(R)-2-phenylpropan-1-amine hydrochloride
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Overview
Description
®-2-phenylpropan-1-amine hydrochloride is a chiral amine compound with the molecular formula C9H14ClN It is commonly used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-phenylpropan-1-amine hydrochloride typically involves the reduction of ®-2-phenylpropan-1-one using a suitable reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Example Reaction:
- Reduction: ®-2-phenylpropan-1-one + NaBH4 → ®-2-phenylpropan-1-amine
- Salt Formation: ®-2-phenylpropan-1-amine + HCl → ®-2-phenylpropan-1-amine hydrochloride
Industrial Production Methods
In industrial settings, the production of ®-2-phenylpropan-1-amine hydrochloride often involves catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary and tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
®-2-phenylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Medicine: Investigated for its stimulant properties and potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of ®-2-phenylpropan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of norepinephrine and dopamine, leading to enhanced alertness and cognitive function. The compound binds to and inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
(S)-2-phenylpropan-1-amine hydrochloride: The enantiomer of ®-2-phenylpropan-1-amine hydrochloride with similar chemical properties but different biological activity.
Amphetamine: A structurally similar compound with potent stimulant effects.
Methamphetamine: Another structurally related compound with stronger stimulant properties and higher potential for abuse.
Uniqueness
®-2-phenylpropan-1-amine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other related compounds. Its selective action on neurotransmitter systems makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-2-phenylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVYOCJBEXSCQE-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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